
2,3,5-Trimethylphenyl trifluoromethanesulfonate
Descripción general
Descripción
2,3,5-Trimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₁₁F₃O₃S and a molecular weight of 268.25 g/mol . It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenyl trifluoromethanesulfonate typically involves the reaction of 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . The reaction conditions often include low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat management, as well as the use of automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
2,3,5-Trimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylphenyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the nucleophilic attack on the carbon atom bonded to the trifluoromethanesulfonate group, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparación Con Compuestos Similares
- 2,4,6-Trimethylphenyl trifluoromethanesulfonate
- 2,3,5-Trimethylphenyl methanesulfonate
- 2,3,5-Trimethylphenyl p-toluenesulfonate
Comparison: 2,3,5-Trimethylphenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a stronger electron-withdrawing group compared to methanesulfonate and p-toluenesulfonate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and selectivity in organic synthesis .
Propiedades
IUPAC Name |
(2,3,5-trimethylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQZARNRZVJSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















